2-Bromo-2'-methoxybenzophenone

Descripción general

Descripción

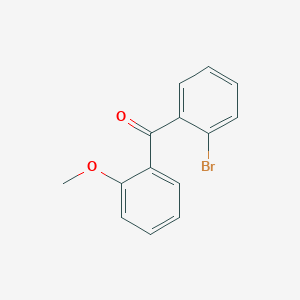

2-Bromo-2’-methoxybenzophenone is an organic compound with the molecular formula C14H11BrO2. It is a derivative of benzophenone, where a bromine atom is substituted at the second position of one phenyl ring, and a methoxy group is substituted at the second position of the other phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2’-methoxybenzophenone typically involves the bromination of 2’-methoxybenzophenone. One common method is the bromination using bromine in the presence of a catalyst such as iron powder. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-2’-methoxybenzophenone may involve large-scale bromination reactions using automated equipment to control temperature, reaction time, and reagent addition. The process ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-2’-methoxybenzophenone undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are typically used under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzophenones can be formed.

Coupling Products: Biaryl compounds are commonly formed through coupling reactions.

Aplicaciones Científicas De Investigación

2-Bromo-2’-methoxybenzophenone has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.

Material Science: It is used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Bromo-2’-methoxybenzophenone in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the organoboron reagent .

Comparación Con Compuestos Similares

- 2-Bromo-4’-methoxybenzophenone

- 2-Bromo-2’-hydroxybenzophenone

- 2-Bromo-2’-methylbenzophenone

Uniqueness: 2-Bromo-2’-methoxybenzophenone is unique due to the presence of both bromine and methoxy groups, which provide distinct reactivity and selectivity in chemical reactions. The methoxy group enhances the electron density on the phenyl ring, influencing the compound’s behavior in various reactions .

Actividad Biológica

2-Bromo-2'-methoxybenzophenone (commonly referred to as 2-BMBP) is a compound belonging to the benzophenone family, characterized by the presence of a bromine atom and a methoxy group on its structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and photochemistry. This article aims to provide a comprehensive overview of the biological activity of 2-BMBP, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-BMBP is C14H11BrO2. It features two aromatic rings connected by a carbonyl group, with a bromine atom at the 2-position and a methoxy group at the 2'-position. The presence of these substituents influences its reactivity and biological interactions.

The biological activity of 2-BMBP can be attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : 2-BMBP has been shown to inhibit specific enzymes involved in various biochemical pathways. The bromine atom and methoxy group enhance its binding affinity to target enzymes, leading to altered enzyme activity.

- Photochemical Properties : The compound exhibits notable photochemical behavior, undergoing C–Br bond cleavage upon exposure to light. This property is significant in applications involving photodynamic therapy and environmental chemistry .

Anticancer Activity

Research indicates that 2-BMBP may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines. For instance, treatment with 2-BMBP resulted in significant growth inhibition in acute myeloid leukemia (AML) cell lines, with an effective concentration (EC50) observed at approximately 800 nM .

Enzyme Inhibition Studies

In studies focused on enzyme inhibition, 2-BMBP was evaluated for its ability to inhibit various protein-ligand interactions. The compound's selectivity towards different enzymes was assessed through differential scanning fluorimetry, revealing promising inhibitory effects against specific targets such as BRD9 bromodomain .

Case Study 1: Anticancer Efficacy

A study investigated the effects of 2-BMBP on human AML cell lines. The results showed that at concentrations below 1 µM, significant inhibition of cell proliferation was observed. The mechanism was linked to the compound's ability to disrupt critical signaling pathways involved in cell survival and proliferation .

Case Study 2: Photochemical Behavior

Another research effort focused on the photochemical properties of 2-BMBP. Upon irradiation, the compound demonstrated efficient C–Br bond cleavage leading to reactive radical species formation. This behavior was quantified using flash photolysis techniques, providing insights into its potential applications in photodynamic therapy .

Comparative Analysis

To better understand the biological activity of 2-BMBP, it is useful to compare it with similar compounds within its class:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Bromo-4'-methoxybenzophenone | Bromine at position 3 | Moderate enzyme inhibition |

| 4-Bromo-2'-methoxybenzophenone | Bromine at position 4 | Lower anticancer efficacy |

| This compound | Bromine at position 2 | High anticancer efficacy |

This table illustrates how variations in substituent positions can significantly impact biological activities.

Propiedades

IUPAC Name |

(2-bromophenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXWKWVDVVPSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577335 | |

| Record name | (2-Bromophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131118-02-0 | |

| Record name | (2-Bromophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.